Core Chemical Identity and Physicochemical Properties
Core Chemical Identity and Physicochemical Properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 2,4-Dimethoxybenzonitrile
For research scientists and professionals in drug development, a comprehensive understanding of key chemical intermediates is paramount. 2,4-Dimethoxybenzonitrile (CAS No. 4107-65-7) is a versatile aromatic compound whose unique substitution pattern imparts specific reactivity, making it a valuable building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, grounded in authoritative data.
2,4-Dimethoxybenzonitrile is a solid, crystalline compound at room temperature, appearing as a cream to pale brown powder.[1] Its structure consists of a benzene ring substituted with a nitrile (-C≡N) group and two methoxy (-OCH₃) groups at positions 2 and 4. This specific arrangement of electron-donating methoxy groups and the electron-withdrawing nitrile group dictates its chemical behavior.
Table 1: Identifiers and Core Properties of 2,4-Dimethoxybenzonitrile
| Identifier/Property | Value | Source(s) |
| IUPAC Name | 2,4-dimethoxybenzonitrile | [1][2] |
| CAS Number | 4107-65-7 | [2][3][4] |
| Molecular Formula | C₉H₉NO₂ | [1][2][3] |
| Molecular Weight | 163.17 g/mol | [2][3] |
| Appearance | Cream to pale brown solid/powder | [1][5] |
| Melting Point | 93-94 °C | [3][4] |
| Boiling Point | 306.7 ± 22.0 °C at 760 mmHg | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| InChIKey | RYRZSQQELLQCMZ-UHFFFAOYSA-N | [2][3] |
Synthesis Methodologies
The preparation of 2,4-Dimethoxybenzonitrile is most commonly achieved through the dehydration of the corresponding aldoxime, a well-established method for nitrile synthesis. The causality behind this choice lies in the accessibility of the starting material, 2,4-Dimethoxybenzaldehyde, and the high efficiency of the dehydration step.
Protocol: Synthesis via Dehydration of 2,4-Dimethoxybenzaldoxime
This protocol is based on established nitrile synthesis methodologies, such as the one described for the related compound veratronitrile, which involves the vigorous reaction of an aldoxime with acetic anhydride.[6]
Step 1: Formation of the Aldoxime 2,4-Dimethoxybenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide or pyridine) to form 2,4-dimethoxybenzaldoxime. This is a standard condensation reaction where the nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde.
Step 2: Dehydration to the Nitrile The formed aldoxime is then subjected to dehydration. Acetic anhydride is a highly effective and common dehydrating agent for this purpose.
-
Procedure:
-
Combine the 2,4-dimethoxybenzaldoxime with an excess of acetic anhydride in a round-bottomed flask fitted with a reflux condenser.
-
Heat the mixture cautiously. An exothermic reaction is expected to occur.[6]
-
Once the initial reaction subsides, maintain the mixture at a gentle reflux for approximately 2 hours to ensure the reaction goes to completion.
-
After reflux, carefully pour the hot reaction mixture into a beaker of cold water while stirring.
-
The nitrile product, being insoluble in water, will precipitate out as a solid.
-
The solid is collected by vacuum filtration, washed with water to remove acetic acid and other water-soluble impurities, and dried. The resulting 2,4-Dimethoxybenzonitrile is typically of high purity.[6]
-
This self-validating system relies on the significant physical state and solubility difference between the liquid reactants/byproducts and the solid crystalline product, allowing for straightforward purification via precipitation and filtration.
Caption: Synthesis workflow for 2,4-Dimethoxybenzonitrile.
Spectroscopic and Analytical Profile
Structural elucidation and purity assessment rely on standard spectroscopic techniques. The unique electronic environment of each proton and carbon atom results in a distinct analytical fingerprint.[7][8][9]
Table 2: Key Spectroscopic Data for 2,4-Dimethoxybenzonitrile
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber | Rationale / Interpretation |
| ¹H NMR | Aromatic Protons | δ ~6.5-7.5 ppm | Three distinct signals in the aromatic region, coupled to each other. |
| Methoxy Protons (-OCH₃) | δ ~3.8-3.9 ppm | Two sharp singlets, each integrating to 3H, corresponding to the two non-equivalent methoxy groups. | |
| ¹³C NMR | Nitrile Carbon (-C≡N) | δ ~115-120 ppm | Characteristic downfield signal for a nitrile carbon. |
| Aromatic Carbons | δ ~98-165 ppm | Six distinct signals, with the oxygen-substituted carbons appearing most downfield. | |
| Methoxy Carbons (-OCH₃) | δ ~55-56 ppm | Two signals for the two methoxy group carbons. | |
| IR Spectroscopy | Nitrile Stretch (C≡N) | ~2220-2240 cm⁻¹ | A strong, sharp absorption band characteristic of the nitrile functional group.[7] |
| C-O-C Stretch | ~1200-1300 cm⁻¹ (asym) & ~1000-1100 cm⁻¹ (sym) | Strong bands indicating the presence of the aryl ether linkages. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 163 | Corresponds to the exact mass of the molecule, C₉H₉NO₂.[2][3] |
Note: Specific shifts can vary based on the solvent and instrument used. Data is compiled from typical values for similar structures and available public data.[2][10]
Chemical Reactivity and Mechanistic Insights
The reactivity of 2,4-Dimethoxybenzonitrile is dominated by its two primary functional regions: the nitrile group and the electron-rich aromatic ring.
Caption: Key reaction pathways for 2,4-Dimethoxybenzonitrile.
Reactions of the Nitrile Group
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Reduction: The nitrile group is readily reduced to a primary amine. This transformation is fundamental to its utility as a building block. For instance, reduction with powerful agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel) yields 2,4-dimethoxybenzylamine. This amine is a valuable intermediate for introducing the 2,4-dimethoxybenzyl moiety into larger molecules.[11]
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed. The reaction proceeds through an amide intermediate to ultimately yield 2,4-dimethoxybenzoic acid. This provides a synthetic route to substituted benzoic acids.
Reactions of the Aromatic Ring
The two methoxy groups are strong activating, ortho-, para- directing groups for electrophilic aromatic substitution (EAS). The nitrile group is a deactivating, meta- directing group. The powerful activating effect of the methoxy groups dominates, directing incoming electrophiles to the positions ortho and para to them (positions 3, 5, and 6). Position 5, being ortho to the C4-methoxy and para to the C2-methoxy, is particularly activated and sterically accessible, making it a likely site for substitution.
Applications in Drug Discovery and Development
The primary value of 2,4-Dimethoxybenzonitrile in a research and development context is as a versatile chemical intermediate.[12] Its derivatives are found in a range of biologically active compounds.
-
Scaffold for Bioactive Molecules: The 2,4-dimethoxy substitution pattern is present in numerous natural products and synthetic compounds with interesting pharmacological profiles. The nitrile serves as a convenient handle to elaborate the structure into amines, acids, or other functional groups, enabling the construction of compound libraries for screening.
-
Synthesis of Pharmaceutical Intermediates: As mentioned, its reduction to 2,4-dimethoxybenzylamine is a key application. This amine can be used, for example, as a protecting group for amines or as a building block in the synthesis of more complex heterocyclic systems.
-
Agrochemicals: The structural motifs derived from this compound are also utilized in the development of herbicides and plant growth regulators.[12]
While direct therapeutic applications of 2,4-Dimethoxybenzonitrile itself are not documented, its role as a precursor is critical. For instance, related dimethoxy-substituted phenethylamines have been extensively studied as potent agonists for serotonin receptors, highlighting the pharmacological relevance of this substitution pattern.[13]
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is non-negotiable. 2,4-Dimethoxybenzonitrile must be handled with appropriate care, following guidelines established in its Safety Data Sheet (SDS).
-
Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][3] It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[14]
-
Personal Protective Equipment (PPE): Standard PPE is mandatory when handling this chemical. This includes chemical safety goggles, gloves to prevent skin exposure, and a dust mask or handling within a fume hood to avoid inhalation of the powder.[14]
-
Handling: Avoid contact with skin, eyes, and clothing. Minimize dust generation. Wash hands thoroughly after handling.[5][14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. It should be kept away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[14]
-
Stability: The compound is stable under normal storage conditions. Hazardous polymerization does not occur.[14]
Conclusion
2,4-Dimethoxybenzonitrile is a foundational chemical intermediate whose value is defined by the strategic placement of its functional groups. The interplay between the electron-donating methoxy groups and the versatile nitrile moiety provides chemists with a reliable and reactive scaffold. A thorough understanding of its synthesis, spectroscopic signature, and predictable reactivity is essential for its effective application in the rational design and synthesis of novel pharmaceutical and agrochemical agents. Proper safety protocols are crucial to mitigate the risks associated with its handling, ensuring its continued and safe use in research and development.
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